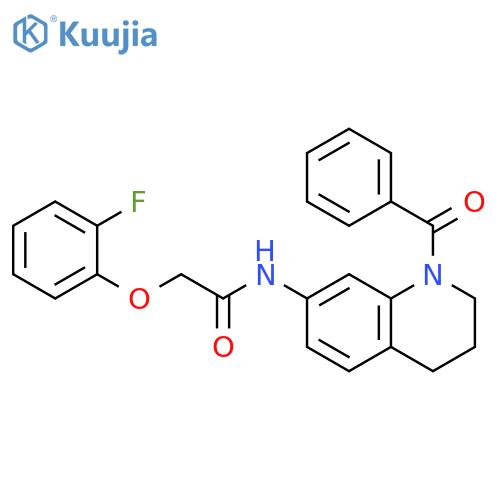Cas no 946266-82-6 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide)
N-(1-ベンゾイル-1,2,3,4-テトラヒドロキノリン-7-イル)-2-(2-フルオロフェノキシ)アセトアミドは、高度に特異的な構造を有する有機化合物です。その分子設計は、ベンゾイル基とフルオロフェノキシ基を組み合わせた特徴的な骨格を持ち、医薬品中間体や生物活性化合物としての潜在的な応用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、テトラヒドロキノリン骨格が脂溶性と膜透過性の最適化に寄与します。この化合物は、選択的な分子標的相互作用が可能な構造的特徴を備えており、創薬研究におけるリード化合物候補として有用性が示唆されます。

946266-82-6 structure
商品名:N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
CAS番号:946266-82-6
MF:C24H21FN2O3
メガワット:404.433549642563
CID:5517075
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-(1-benzoyl-1,2,3,4-tetrahydro-7-quinolinyl)-2-(2-fluorophenoxy)-
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
-
- インチ: 1S/C24H21FN2O3/c25-20-10-4-5-11-22(20)30-16-23(28)26-19-13-12-17-9-6-14-27(21(17)15-19)24(29)18-7-2-1-3-8-18/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28)
- InChIKey: DWOUSBXKUAHMOH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2C(=O)C1=CC=CC=C1)(=O)COC1=CC=CC=C1F
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2049-0486-50mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F2049-0486-20μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2049-0486-2μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2049-0486-10μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2049-0486-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2049-0486-20mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F2049-0486-5μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2049-0486-25mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F2049-0486-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2049-0486-3mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
946266-82-6 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide) 関連製品
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2039-76-1(3-Acetylphenanthrene)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
